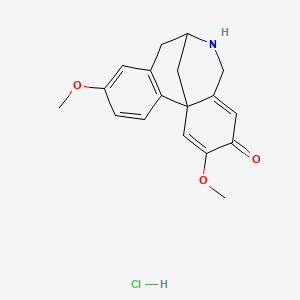![molecular formula C7H6N4 B13802674 2-Methylpyrazino[2,3-b]pyrazine CAS No. 6499-38-3](/img/structure/B13802674.png)
2-Methylpyrazino[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroacetophenone with ammonia to form an amino ketone, which is then cyclized and oxidized to yield the desired pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar cyclization and oxidation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazine oxides, while substitution reactions can produce a wide range of substituted pyrazine derivatives .
Scientific Research Applications
2-Methylpyrazino[2,3-b]pyrazine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-Methylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazine: A simpler analog with the chemical formula C4H4N2.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyridine: An analog with only one nitrogen atom.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness
2-Methylpyrazino[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6499-38-3 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-methylpyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6N4/c1-5-4-10-6-7(11-5)9-3-2-8-6/h2-4H,1H3 |
InChI Key |
ZRLDPLVEUDZPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CN=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




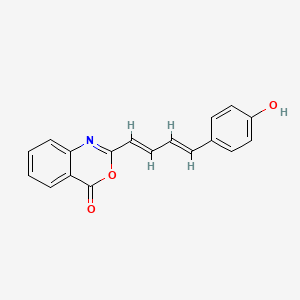

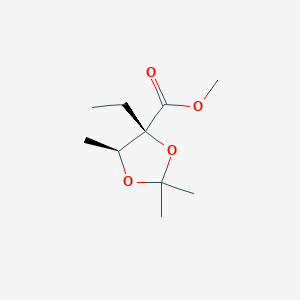
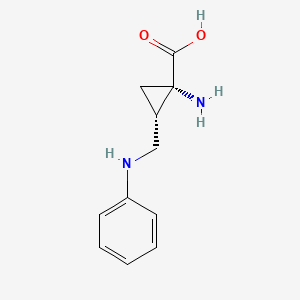

![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
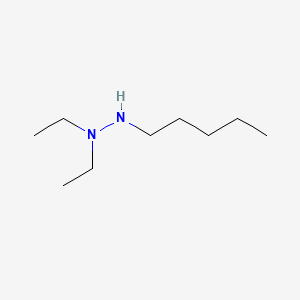
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)

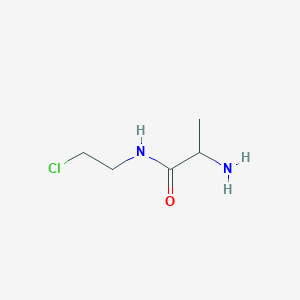
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
